Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone
Brand Name: Vulcanchem
CAS No.: 138322-14-2
VCID: VC18408607
InChI: InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2
SMILES:
Molecular Formula: C26H18F6N2O4S
Molecular Weight: 568.5 g/mol

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone

CAS No.: 138322-14-2

Cat. No.: VC18408607

Molecular Formula: C26H18F6N2O4S

Molecular Weight: 568.5 g/mol

* For research use only. Not for human or veterinary use.

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone - 138322-14-2

Specification

CAS No. 138322-14-2
Molecular Formula C26H18F6N2O4S
Molecular Weight 568.5 g/mol
IUPAC Name 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2
Standard InChI Key PBCUJIJENFOTDR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone features a central sulfone group (SO2-\text{SO}_2-) bridged between two aromatic rings, each substituted with a 4-amino-2-(trifluoromethyl)phenoxy moiety. The trifluoromethyl (CF3-\text{CF}_3) groups introduce electron-withdrawing effects, enhancing the compound’s stability and influencing its electronic properties. The molecular geometry is non-coplanar due to steric hindrance from the bulky trifluoromethyl substituents, which reduces crystallinity and improves solubility in organic solvents such as dimethylacetamide (DMAc) and tetrahydrofuran (THF) .

Table 1: Molecular Data of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] Sulfone

PropertyValue/Description
CAS No.138322-14-2
Molecular FormulaC26H18F6N2O4S\text{C}_{26}\text{H}_{18}\text{F}_{6}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight568.5 g/mol
IUPAC Name4-[4-[4-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline
Functional GroupsSulfone, amine, trifluoromethyl, ether
XLogP3-AA6.2 (estimated)

The presence of amine groups facilitates participation in polycondensation reactions, making the compound a valuable monomer for synthesizing polyimides and polyamides .

Synthesis and Reaction Mechanisms

The synthesis of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone typically proceeds via a two-step nucleophilic aromatic substitution (SNAr) pathway.

Step 1: Formation of the Sulfone Bridge

4-Amino-2-(trifluoromethyl)phenol reacts with 4,4'-sulfonyldiphenol dichloride in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3):

2 HO-C6H3(CF3)NH2+Cl-SO2(C6H4)2ClK2CO3Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone+2HCl\text{2 HO-C}_6\text{H}_3(\text{CF}_3)-\text{NH}_2 + \text{Cl-SO}_2-\text{(C}_6\text{H}_4\text{)}_2-\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone} + 2 \text{HCl}

This reaction is conducted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at 80–120°C, yielding intermediates with >90% purity after recrystallization.

Step 2: Purification and Characterization

Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using NMR (1H,13C,19F^1\text{H}, ^{13}\text{C}, ^{19}\text{F}), FT-IR, and mass spectrometry. Key spectral signatures include:

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6d_6): δ 6.8–7.4 (m, aromatic H), 5.1 (s, NH2-\text{NH}_2) .

  • 19F^{19}\text{F} NMR: δ -62.3 ppm (s, CF3-\text{CF}_3) .

Table 2: Synthetic Conditions and Yields

ParameterValue
Reaction Temperature100°C
Reaction Time12–24 hours
SolventNMP
Yield75–85%

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a 10% weight loss temperature (T10%T_{10\%}) of 470°C in nitrogen and 450°C in air, outperforming non-fluorinated analogs like Bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS, T10%T_{10\%} = 420°C) . The degradation onset (TdT_d) occurs at 320°C, attributed to the robust sulfone linkage and fluorine’s radical-scavenging effects .

Solubility and Processability

The compound exhibits excellent solubility in DMAc, DMF, and chloroform (>20 wt% at 25°C), enabling solution processing for thin-film fabrication . This contrasts with BAPS, which requires elevated temperatures for dissolution .

Table 3: Comparative Solubility Data

SolventSolubility (g/100 mL)
DMAc22.5
Chloroform18.7
Acetone15.2
THF12.8

Optical and Electronic Properties

The trifluoromethyl groups reduce the refractive index (nn) to 1.58–1.61 and dielectric constant (ϵ\epsilon) to 2.7–3.1, making the compound suitable for optoelectronic applications .

Applications in Advanced Materials

High-Performance Polymers

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone serves as a monomer for fluorinated polyimides and polyamides. Polymers derived from this compound exhibit glass transition temperatures (TgT_g) of 209–251°C, tensile strengths of 85–110 MPa, and elongation at break of 8–12% . These properties surpass those of BAPS-based polymers, which show TgT_g values of 180–220°C .

Pharmaceutical Intermediates

The amine groups enable conjugation with bioactive molecules, facilitating applications in drug delivery systems. In vitro studies demonstrate enhanced bioavailability of trifluoromethyl-containing anticancer agents when linked to this sulfone scaffold.

Optoelectronics

Low dielectric constants and optical losses make the compound ideal for waveguides and insulating layers in microelectronics. Devices incorporating sulfone-based dielectrics show leakage currents below 10910^{-9} A/cm2^2 at 1 MV/cm .

Comparative Analysis with BAPS

Bis[4-(4-aminophenoxy)phenyl] sulfone (BAPS, CAS 13080-89-2) shares structural similarities but lacks trifluoromethyl groups. Key differences include:

Table 4: BAPS vs. Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] Sulfone

PropertyBAPSTarget Compound
Molecular Weight432.49 g/mol568.5 g/mol
T10%T_{10\%} (N2_2)420°C470°C
Dielectric Constant3.2–3.52.7–3.1
Solubility in DMAc12 g/100 mL22.5 g/100 mL

Future Perspectives

Ongoing research focuses on optimizing synthetic routes for scalability and exploring nanocomposites for aerospace applications. Computational studies aim to predict novel derivatives with tailored properties, such as lower dielectric constants for 5G technologies .

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